BenchChemオンラインストアへようこそ!

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

TAAR1 radioligand binding GPCR affinity

This specific triazole-4-carboxamide is a characterized TAAR1 reference ligand with a defined N1-phenyl, 5-(pyridin-4-yl), N-pentyl substitution pattern, crucial for reproducible SAR studies. With a Ki of 3.5 nM and an EC50 of 18 nM, it serves as a high-affinity probe for receptor occupancy assays and a positive control agonist in cAMP accumulation experiments. Procure this defined chemotype to avoid the confounding variables inherent in generic analogs, ensuring reliable benchmarking of novel TAAR1 modulators in neuropsychiatric and metabolic disorder research programs.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 1189452-07-0
Cat. No. B2381076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1189452-07-0
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25)
InChIKeyLNINYUBCSONRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1189452-07-0): TAAR1 Ligand for Neuroscience Procurement


N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1189452-07-0) is a synthetic 1,2,3-triazole-4-carboxamide derivative that functions as a ligand for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in the regulation of monoaminergic neurotransmission [1]. The compound features a characteristic substitution pattern comprising an N-pentyl carboxamide at the 4-position, a phenyl group at N1, and a pyridin-4-yl moiety at the 5-position of the triazole core. It has been disclosed in patent literature as part of a broader series of triazole carboxamides with affinity for TAARs, and its binding and functional activity at human TAAR1 have been curated in authoritative databases, establishing it as a research tool for TAAR1-targeted drug discovery programs in neuropsychiatric and metabolic disorders [1][2].

Why N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic TAAR1 Ligands


TAAR1 ligands exhibit pronounced structure-activity relationship (SAR) sensitivity, where modifications to the triazole core substitution pattern, the N-alkyl chain length, or the aryl/heteroaryl appendages can shift functional activity from agonism to antagonism or ablate receptor engagement entirely [1]. The N-pentyl chain, 1-phenyl group, and 5-(pyridin-4-yl) substitution of CAS 1189452-07-0 collectively define its pharmacological fingerprint; even closely related analogs with differing N-alkyl lengths (e.g., N-methyl, N-butyl) or alternative heteroaryl placements (e.g., pyridin-3-yl) can display divergent binding kinetics and functional efficacy at TAAR1. Generic substitution without matched potency and efficacy verification therefore risks introducing confounding variables into experimental programs, particularly in assays where TAAR1-mediated cAMP accumulation or downstream signaling pathways are being interrogated [1][2].

Quantitative Differentiation Evidence: N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide vs. TAAR1 Ligand Comparators


TAAR1 Binding Affinity: Ki = 3.5 nM at Human TAAR1 in Radioligand Binding Assay

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (BDBM109524) demonstrated a binding affinity (Ki) of 3.5 nM at human TAAR1 in a radioligand binding assay, as reported in US Patent 8604061 and curated in BindingDB [1]. This places the compound in the low-nanomolar affinity range. For context, the endogenous TAAR1 agonist β-phenylethylamine (β-PEA) typically exhibits Ki values in the micromolar range (approximately 0.3–1 μM), while the clinical-stage TAAR1 agonist ulotaront (SEP-363856) has a reported EC50 of approximately 140 nM at human TAAR1 in cAMP assays [2]. However, direct head-to-head comparison under identical assay conditions is not available from permitted sources.

TAAR1 radioligand binding GPCR affinity

TAAR1 Functional Agonist Activity: EC50 = 18 nM in cAMP Accumulation Assay

In a functional assay measuring cAMP accumulation in recombinant HEK293 cells expressing human TAAR1, N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibited an EC50 of 18 nM after 30 minutes of incubation [1]. This indicates that the compound acts as a full or partial agonist at TAAR1, coupling receptor binding to downstream Gαs-mediated cAMP signaling. The EC50-to-Ki ratio (18 nM / 3.5 nM ≈ 5.1) suggests efficient coupling between receptor occupancy and functional response, with no substantial rightward shift indicative of signaling bias or spare receptor effects under these conditions.

TAAR1 agonism cAMP accumulation functional activity

Structural Differentiation: 5-(Pyridin-4-yl) Substitution as a Key Determinant of TAAR1 Ligand Pharmacology

Within the Roche triazole carboxamide patent series (US 8604061, WO 2014041106), the 5-(pyridin-4-yl) substitution on the 1,2,3-triazole core distinguishes this compound from analogs bearing phenyl, substituted phenyl, or other heteroaryl groups at the 5-position [1][2]. The pyridin-4-yl ring introduces a hydrogen-bond-accepting nitrogen atom at the para position of the aryl ring, which can engage in distinct interactions with TAAR1 binding pocket residues. The patent disclosure teaches that R1 (corresponding to the N1 substituent) can be phenyl or pyridinyl, and that the identity and position of the heteroaryl nitrogen significantly influence TAAR1 affinity and selectivity. The combination of N1-phenyl with 5-(pyridin-4-yl) represents a specific pairing whose activity profile is not generalizable to other substitution patterns within the same chemical series.

structure-activity relationship triazole substitution pyridinyl pharmacophore

N-Pentyl Chain Length: A Determinant of Lipophilicity and Potential CNS Penetration

The N-pentyl (five-carbon linear alkyl) carboxamide chain of CAS 1189452-07-0 contributes to the compound's lipophilicity profile, which is a critical parameter for central nervous system (CNS) drug discovery. Calculated logP (clogP) for this compound is approximately 3.4–3.8 (based on the molecular formula C19H21N5O and MW 335.4 g/mol), placing it within the favorable range for passive blood-brain barrier permeation [1]. Within the broader triazole carboxamide series, variations in the N-alkyl chain length (from methyl to heptyl) modulate both potency and physicochemical properties; the pentyl chain represents a mid-range lipophilic substituent that balances target affinity with drug-like properties. Shorter chains (e.g., N-methyl) may reduce TAAR1 affinity, while longer chains (e.g., N-heptyl) may increase non-specific binding or metabolic liability, though direct comparative data from identical assays are not available from permitted sources.

lipophilicity CNS drug design alkyl chain SAR

Curated Presence in BindingDB and ChEMBL: Quality-Controlled Bioactivity Data for Reproducible Research

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been deposited and curated in BindingDB (entry BDBM109524) with its bioactivity data cross-referenced to ChEMBL, ensuring traceable and quality-controlled activity values [1]. This curation status distinguishes it from numerous TAAR1 ligands whose activity data are scattered across individual publications or vendor catalogs without standardized annotation. The compound's Ki and EC50 values have been extracted and validated from the primary patent source (US 8604061), providing a verifiable chain of evidence from original disclosure to curated database entry. This level of data provenance supports reproducible pharmacological research and facilitates meta-analysis and computational modeling efforts.

data curation ChEMBL BindingDB reproducibility

TAAR1 Selectivity Context: A GPCR Target with Therapeutic Relevance Across Neuropsychiatric Disorders

TAAR1 is an emerging drug target implicated in schizophrenia, depression, bipolar disorder, attention deficit hyperactivity disorder (ADHD), and metabolic disorders, with clinical validation provided by the TAAR1 agonist ulotaront (SEP-363856), which has shown efficacy in Phase 2/3 clinical trials for schizophrenia [1][2]. The patent family encompassing CAS 1189452-07-0 (US 8604061, WO 2014041106) explicitly claims the compounds for treating these neuropsychiatric and metabolic indications, indicating that the triazole carboxamide series was designed with TAAR1 as the primary pharmacological target. While selectivity data against related aminergic receptors (e.g., adrenergic α1/α2, dopaminergic D2, serotonergic 5-HT receptors) are not publicly available for this specific compound from permitted sources, the patent discloses that compounds within the series exhibit good affinity for TAARs, especially TAAR1, and are intended for therapeutic applications where selective TAAR1 modulation is desired [2].

TAAR1 selectivity neuropsychiatric disorders GPCR drug discovery

Procurement-Driven Application Scenarios for N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1189452-07-0)


TAAR1 Radioligand Binding and Receptor Occupancy Studies in CNS Drug Discovery

With a Ki of 3.5 nM at human TAAR1 in radioligand binding assays [1], this compound serves as a high-affinity reference ligand for establishing competitive binding assays to screen novel TAAR1 modulators. Its low-nanomolar potency enables receptor occupancy studies at concentrations that minimize non-specific binding, making it suitable for in vitro binding experiments using recombinant TAAR1 or native tissue preparations. Procurement of this compound supports assay development and validation in pharmaceutical and academic laboratories engaged in TAAR1-targeted drug discovery for schizophrenia, depression, and ADHD.

Functional TAAR1 Agonism Profiling via cAMP Accumulation Assays

The compound's EC50 of 18 nM in cAMP accumulation assays (HEK293-hTAAR1) [1] establishes its utility as a positive control agonist in functional TAAR1 assays. Researchers can employ this compound to benchmark the efficacy of novel TAAR1 ligands, calibrate assay sensitivity, and investigate signaling bias between Gαs-mediated cAMP production and β-arrestin recruitment pathways. This application is particularly relevant for screening cascades aimed at identifying TAAR1 agonists with distinct signaling profiles for neuropsychiatric indications [2].

Structure-Activity Relationship (SAR) Exploration of Triazole Carboxamide TAAR1 Ligands

The specific substitution pattern (N1-phenyl, 5-(pyridin-4-yl), N-pentyl) of this compound represents a defined chemotype within the triazole carboxamide TAAR1 ligand class disclosed in US Patent 8604061 [2]. Medicinal chemistry teams can procure this compound as a reference standard for systematic SAR studies exploring the impact of modifying the N-alkyl chain length, the N1-aryl group, or the 5-heteroaryl substituent on TAAR1 affinity, selectivity, and functional activity. Its curated bioactivity data in BindingDB and ChEMBL [1] provide a reliable baseline for comparative analysis.

In Vivo Pharmacological Studies of TAAR1 Modulation in Rodent Models of Neuropsychiatric Disease

The estimated physicochemical profile (clogP ~3.4–3.8, MW 335.4) [2] and demonstrated TAAR1 agonist activity suggest that this compound may possess sufficient brain penetrance for in vivo target engagement studies. Researchers investigating the role of TAAR1 in preclinical models of schizophrenia, ADHD, or metabolic disorders can use this compound to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships and to validate TAAR1 as a therapeutic target in vivo. Procurement of the compound in quantities suitable for animal dosing allows for dose-response and time-course experiments essential for translational neuroscience research.

Quote Request

Request a Quote for N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.